molecular formula C18H16O2 B145482 (5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one CAS No. 132971-60-9

(5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one

Cat. No. B145482
CAS RN: 132971-60-9
M. Wt: 264.3 g/mol
InChI Key: JHEBXSRENKVLHY-WUHVYRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one, also known as TDF, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TDF is a member of the furanone family and has been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one is not fully understood. However, it has been suggested that (5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. (5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one has also been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
(5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of reactive oxygen species (ROS) in cells. (5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of (5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one is its broad range of activities, making it a potential candidate for the treatment of a variety of diseases. However, there are also limitations to its use in lab experiments. (5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one is a synthetic compound, which means that it may not be easily available or affordable for some researchers. Additionally, the mechanism of action of (5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are many potential future directions for research on (5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one. One area of focus could be on the development of more efficient synthesis methods for (5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one, which could make it more accessible to researchers. Additionally, more research could be done to elucidate the mechanism of action of (5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one, which could help to optimize its use in lab experiments. Finally, research could be done to explore the potential therapeutic applications of (5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one in a variety of diseases, including cancer, infectious diseases, and inflammatory disorders.
Conclusion:
In conclusion, (5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, anti-fungal, and anti-viral activities. (5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one has been shown to inhibit the growth of various cancer cells and to reduce inflammation in cells. While there are limitations to its use in lab experiments, there are many potential future directions for research on (5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one.

Scientific Research Applications

(5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, anti-bacterial, anti-fungal, and anti-viral activities. (5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one has been shown to inhibit the growth of various cancer cells, including breast, lung, colon, and prostate cancer cells. It has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the treatment of infectious diseases.

properties

CAS RN

132971-60-9

Product Name

(5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

(5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one

InChI

InChI=1S/C18H16O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(19)20-17/h8-16H,2-3H2,1H3/b9-8+,11-10+,13-12+,17-14-

InChI Key

JHEBXSRENKVLHY-WUHVYRHUSA-N

Isomeric SMILES

CCCC#CC#C/C=C/C=C/C=C/C=C\1/C=CC(=O)O1

SMILES

CCCC#CC#CC=CC=CC=CC=C1C=CC(=O)O1

Canonical SMILES

CCCC#CC#CC=CC=CC=CC=C1C=CC(=O)O1

synonyms

Dihydroxerulin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one
Reactant of Route 2
(5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one
Reactant of Route 3
(5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one
Reactant of Route 4
(5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one
Reactant of Route 5
(5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one
Reactant of Route 6
Reactant of Route 6
(5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one

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